Cymbimicin B

Cyclophilin Binding Affinity Natural Product Screening

Cymbimicin B (C58H86N2O13, MW 1019.31) is a low-affinity cyclophilin A binder (~100× weaker than Cymbimicin A). Sourced from Micromonospora sp., it is essential as a negative control or selectivity profiling tool in immunophilin research. Unlike high-affinity ligands, this precise low-affinity profile uniquely validates assay specificity and eliminates non-specific binding artifacts.

Molecular Formula C58H86N2O13
Molecular Weight 1019.3 g/mol
Cat. No. B1251630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCymbimicin B
Synonymscymbimicin B
Molecular FormulaC58H86N2O13
Molecular Weight1019.3 g/mol
Structural Identifiers
SMILESCCC1C(OC(C(C1O)C)C=CC=CCC(CC(=O)C=CC(=CC=CC2COC(C(C2O)(C)O)C)C)OC)CC=C(C)C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC3C(C(OC3=O)C4=CC=CC=C4)C)OC)O
InChIInChI=1S/C58H86N2O13/c1-13-45-48(72-47(37(6)52(45)63)26-19-15-18-25-44(69-11)31-43(61)29-27-35(4)21-20-24-42-33-71-40(9)58(10,68)54(42)64)30-28-36(5)46(62)32-49(70-12)38(7)55(65)59-50(34(2)3)56(66)60-51-39(8)53(73-57(51)67)41-22-16-14-17-23-41/h14-24,26-29,34,37-40,42,44-54,62-64,68H,13,25,30-33H2,1-12H3,(H,59,65)(H,60,66)/b18-15+,24-20+,26-19+,29-27+,35-21+,36-28+
InChIKeyFSJKTPQBGQUBPN-VOJDNWENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cymbimicin B: A Cyclophilin-Binding Macrolide from Micromonospora for Immunophilin Research


Cymbimicin B is a structurally complex macrolide natural product isolated from the fermentation broth of Micromonospora sp. strain A92-313709 [1]. Discovered alongside its higher-affinity analog Cymbimicin A through a targeted screening program for cyclophilin-binding metabolites from actinomycetes, this compound is characterized by a 58-carbon macrolactam scaffold with a molecular formula of C58H86N2O13 and a molecular weight of 1019.31 g/mol [1][2]. The compound serves as a critical reference standard and tool compound for immunophilin research, particularly in studies requiring a low-affinity cyclophilin binder for comparative mechanistic or structural analyses [1].

Why Cymbimicin B Cannot Be Substituted with Generic Cyclophilin Ligands in Binding Assays


Cyclophilin-binding natural products exhibit a wide range of binding affinities that directly influence their utility in different experimental contexts. Cymbimicin B's binding affinity for cyclophilin A is approximately 100-fold lower than that of Cymbimicin A and nearly 600-fold lower than the clinical standard cyclosporin A [1]. This substantial affinity gap renders Cymbimicin B unsuitable for assays requiring high-potency cyclophilin engagement, but uniquely positions it as a low-affinity control, a selectivity profiling tool to differentiate high-affinity binders from non-specific interactions, or a negative reference standard in competitive binding studies. Generic substitution with any high-affinity cyclophilin ligand would invalidate experimental conclusions derived from this precise affinity profile [1].

Cymbimicin B Differential Evidence: Quantitative Binding and Structural Comparisons


Cyclophilin A Binding Affinity: 100-Fold Reduction vs. Cymbimicin A

In a direct head-to-head cyclophilin A binding assay, Cymbimicin B exhibited approximately 100-fold lower binding affinity compared to Cymbimicin A [1]. The binding affinity of Cymbimicin A is described as being six-fold lower than that of cyclosporin A; Cymbimicin B's affinity is therefore approximately 600-fold lower than cyclosporin A, establishing it as a distinct low-affinity cyclophilin ligand [1].

Cyclophilin Binding Affinity Natural Product Screening

Structural Differentiation: Cymbimicin B Molecular Framework vs. Cymbimicin A

Cymbimicin B is structurally distinct from Cymbimicin A, differing in its molecular formula (C58H86N2O13, MW 1019.31) compared to Cymbimicin A (C59H92N2O14, MW 1053.37) [1]. The structural elucidation reported by Fehr et al. confirms Cymbimicin B as a unique chemical entity with a macrolactam core, which directly correlates with its altered binding properties [1].

Macrolide Structure Elucidation Mass Spectrometry

Comparative Binding Landscape: Cymbimicin B vs. Cyclosporin A and Sanglifehrins

The cyclophilin-binding affinity of Cymbimicin B is approximately 100-fold lower than Cymbimicin A, which is itself six-fold less potent than cyclosporin A [1]. This places Cymbimicin B's relative affinity at ~600-fold lower than cyclosporin A and significantly lower than other known cyclophilin-binding macrolides such as the sanglifehrins [1]. This class-level comparison highlights Cymbimicin B's extreme low-affinity profile, making it an outlier among cyclophilin ligands and a valuable control for discriminating specific versus non-specific binding in complex biological matrices [1].

Immunophilin Competitive Binding Tool Compound

Optimal Research Applications for Cymbimicin B Based on Verified Differential Properties


Negative Control and Assay Validation in Cyclophilin Binding Screens

Cymbimicin B serves as a well-characterized low-affinity control for competitive binding assays targeting cyclophilin A. Its ~100-fold lower affinity compared to Cymbimicin A provides a quantitative benchmark for defining assay sensitivity and specificity thresholds. Researchers can use Cymbimicin B to validate that high-affinity hits are not artifacts of non-specific binding or compound aggregation, as its binding is measurable but orders of magnitude weaker than true high-affinity ligands [1].

Structure-Activity Relationship (SAR) Reference Standard for Cyclophilin Ligand Development

The structural divergence between Cymbimicin B (MW 1019.31, C58H86N2O13) and Cymbimicin A (MW 1053.37, C59H92N2O14) provides a natural SAR pair for studying how subtle changes in macrolide architecture impact cyclophilin binding. Cymbimicin B's lower affinity can be used to map key pharmacophore elements and guide the design of novel cyclophilin inhibitors with tunable potency [1].

Selectivity Profiling in Immunophilin Research

Given its low affinity for cyclophilin A, Cymbimicin B is an ideal tool for assessing off-target effects within the broader immunophilin family. Its binding profile can be compared against other immunophilins (e.g., FKBP) to establish baseline cross-reactivity and ensure that observed biological effects of other ligands are indeed mediated through specific cyclophilin engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cymbimicin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.